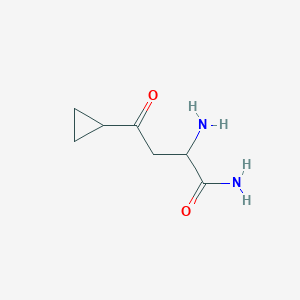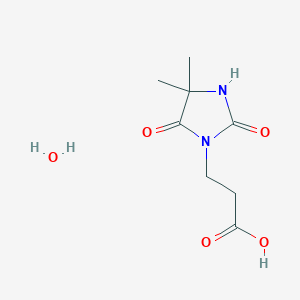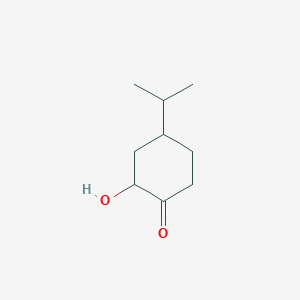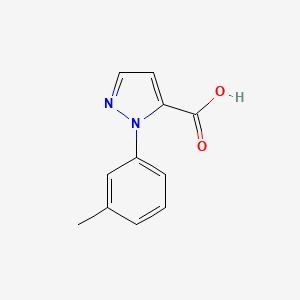![molecular formula C12H14N2O B13322351 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-A]pyridine core with a butan-2-yl group at the 2-position and a carbaldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with a suitable aldehyde under acidic or basic conditions. One common method involves the use of 2-aminopyridine and butan-2-one in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the imidazo[1,2-A]pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-methanol.
Substitution: 2-(Butan-2-YL)-5-bromoimidazo[1,2-A]pyridine-3-carbaldehyde.
Scientific Research Applications
2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against bacterial and fungal pathogens.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it inhibits the formation of ergosterol in fungal cell membranes by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . In cancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other similar compounds in the imidazo[1,2-A]pyridine family:
2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar structure but with a phenyl group instead of a butan-2-yl group.
2-(Pyridin-2-yl)imidazo[1,2-A]pyridine-3-carbaldehyde: Contains a pyridin-2-yl group, leading to different chemical reactivity and biological properties.
2-(tert-Butyl)imidazo[1,2-A]pyridine-3-carbaldehyde: The presence of a tert-butyl group affects its solubility and stability, making it suitable for different industrial applications.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-butan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-3-9(2)12-10(8-15)14-7-5-4-6-11(14)13-12/h4-9H,3H2,1-2H3 |
InChI Key |
CAGXBHVQXZZJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N2C=CC=CC2=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322311.png)






![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B13322343.png)

![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
